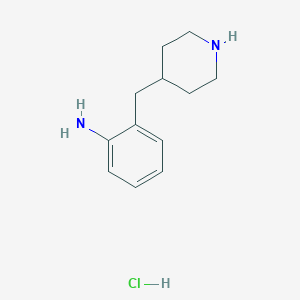
N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate is a chemical compound with the molecular formula C10H17N3O5S and a molecular weight of 291.33 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate typically involves the reaction of 3,4-dimethoxyaniline with cyanamide, followed by the addition of methanesulfonic acid. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction reactions can yield amines
Substitution: Nucleophilic substitution reactions are common
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Substitution: Conditions may include the use of bases like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Inhibiting or activating enzyme activity
Interacting with receptors: Modulating receptor function
Affecting cellular pathways: Influencing signaling pathways involved in cell growth, differentiation, and apoptosis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-dimethoxyphenyl)guanidine
- N-(3,4-dimethoxyphenyl)urea
- N-(3,4-dimethoxyphenyl)thiourea
Uniqueness
N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its methanesulfonate group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C34H45N5O5S |
|---|---|
Molekulargewicht |
635.8 g/mol |
IUPAC-Name |
(2R,3R,11bR)-3-ethyl-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-1-sulfonic acid;2-(3,4-dimethoxyphenyl)guanidine |
InChI |
InChI=1S/C25H32N2O3S.C9H13N3O2/c1-2-17-16-27-14-12-19-8-4-6-10-21(19)24(27)25(31(28,29)30)22(17)15-23-20-9-5-3-7-18(20)11-13-26-23;1-13-7-4-3-6(12-9(10)11)5-8(7)14-2/h3-10,17,22-26H,2,11-16H2,1H3,(H,28,29,30);3-5H,1-2H3,(H4,10,11,12)/t17-,22+,23+,24+,25?;/m0./s1 |
InChI-Schlüssel |
LRSLNYBBZCIJLJ-QDQKNMTLSA-N |
Isomerische SMILES |
CC[C@H]1CN2CCC3=CC=CC=C3[C@@H]2C([C@@H]1C[C@@H]4C5=CC=CC=C5CCN4)S(=O)(=O)O.COC1=C(C=C(C=C1)N=C(N)N)OC |
Kanonische SMILES |
CCC1CN2CCC3=CC=CC=C3C2C(C1CC4C5=CC=CC=C5CCN4)S(=O)(=O)O.COC1=C(C=C(C=C1)N=C(N)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


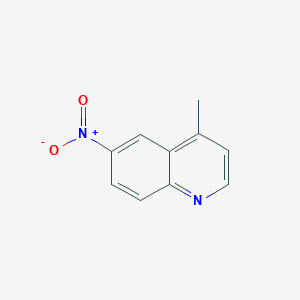
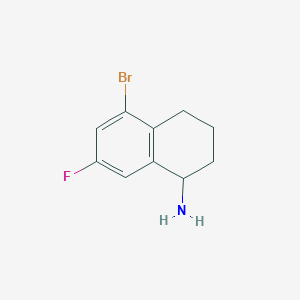
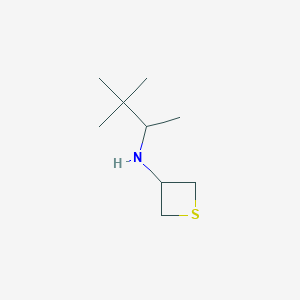
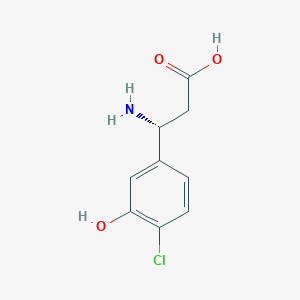
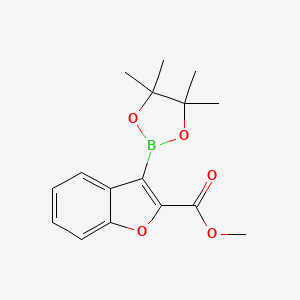
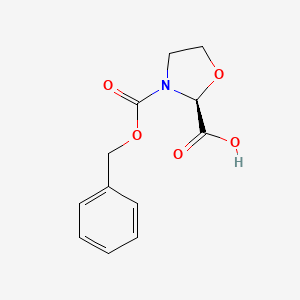
![(7S,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13027050.png)
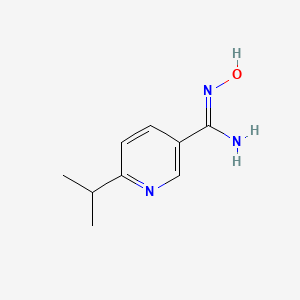
![6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13027062.png)
![Tert-butyl 4,6-dichloropyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13027063.png)



